
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a hydroxy-methoxy-methylpropan-2-yl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-methoxy-2-methylpropan-2-ol in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using large reactors and controlled conditions to ensure consistent product quality. The use of automated systems and continuous monitoring would be essential to maintain the desired reaction conditions and to scale up the production efficiently.
化学反応の分析
Types of Reactions
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of peptides with specific sequences.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
- tert-Butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Uniqueness
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom. This structural feature allows for specific reactivity and interactions that are not observed in similar compounds. The combination of these functional groups with the carbamate moiety provides a versatile platform for various chemical transformations and biological applications.
特性
分子式 |
C10H21NO4 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-10(4,6-12)7-14-5/h12H,6-7H2,1-5H3,(H,11,13) |
InChIキー |
YZTURRZTLSSNGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(CO)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



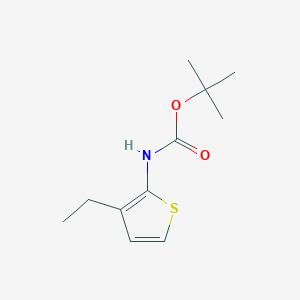
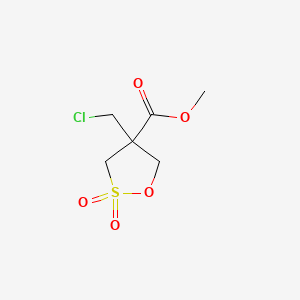
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
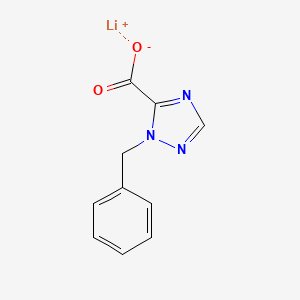

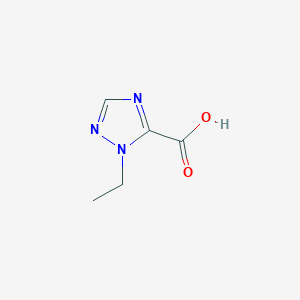


![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
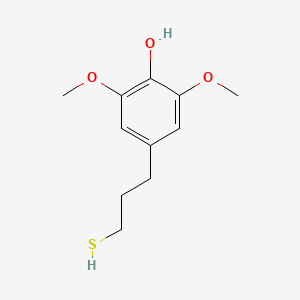
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

